molecular formula C15H13FN4O2 B7762555 1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid CAS No. 1006348-55-5

1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid

Cat. No.: B7762555
CAS No.: 1006348-55-5
M. Wt: 300.29 g/mol
InChI Key: SWZXIGMZOAGERE-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-[3,4’-bipyrazole]-4-carboxylic acid is a complex organic compound that belongs to the class of bipyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, two methyl groups, and a carboxylic acid group attached to a bipyrazole core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is a liquid, it could pose a spill hazard .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a drug, future research could focus on optimizing its pharmacokinetic properties or investigating its efficacy in preclinical and clinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-[3,4’-bipyrazole]-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with 3,4-dimethylpyrazole-5-carboxylic acid under acidic conditions to yield the desired bipyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-[3,4’-bipyrazole]-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

1-(2-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-[3,4’-bipyrazole]-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-[3,4’-bipyrazole]-4-carboxylic acid
  • 1-(2-Chlorophenyl)-1’,3’-dimethyl-1H,1’H-[3,4’-bipyrazole]-4-carboxylic acid
  • 1-(2-Bromophenyl)-1’,3’-dimethyl-1H,1’H-[3,4’-bipyrazole]-4-carboxylic acid

Comparison: 1-(2-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-[3,4’-bipyrazole]-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chlorinated and brominated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-1-(2-fluorophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-9-10(7-19(2)17-9)14-11(15(21)22)8-20(18-14)13-6-4-3-5-12(13)16/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZXIGMZOAGERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201150676
Record name 1-(2-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-55-5
Record name 1-(2-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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